

# Quantitative Activity Profile of PFI-1

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## Compound Focus: Pfi-1

CAS No.: 1403764-72-6

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The following table summarizes the key inhibitory and binding data for **PFI-1** against its primary targets.

Target	Assay Type	Result (IC50/KD)	Reference
BRD4 BD1	Cell-free (AlphaScreen)	IC50 = 0.22 $\mu$ M [1] [2] [3]	
BRD4 BD1	Isothermal Titration Calorimetry (ITC)	KD = 47.4 $\pm$ 2.5 nM [2] [4]	
BRD4 BD2	Isothermal Titration Calorimetry (ITC)	KD = 194.9 $\pm$ 6 nM [2] [4]	
BRD2 BD2	Cell-free (AlphaScreen)	IC50 = 98 nM [2] [3]	
CREBBP	Isothermal Titration Calorimetry (ITC)	KD = 49.5 $\mu$ M [4]	

This data shows that **PFI-1** is a potent inhibitor of BET bromodomains, particularly BRD4's first bromodomain (BD1), and is highly selective for BET family proteins over other bromodomains like CREBBP [4].

## Key Experimental Protocols

The primary data for **PFI-1** was generated using established biochemical and biophysical assays.

## AlphaScreen Assay for IC50 Determination

The **AlphaScreen** assay is a common homogeneous method used to quantify the ability of a compound to disrupt a protein-peptide interaction [4].

- **Principle:** The assay detects the inhibition of binding between a His-tagged bromodomain protein and a biotinylated acetylated histone peptide.
- **Typical Workflow:**
  - **Reagents:** His-tagged BRD4 protein (e.g., 50 nM) and a biotinylated tetra-acetylated histone H4 peptide (H4K5acK8acK12acK16ac).
  - **Procedure:**
    - A serial dilution of **PFI-1** is prepared and transferred to a plate.
    - His-tagged BRD4 protein is added and incubated with the compound.
    - The biotinylated peptide is added and incubated.
    - Streptavidin-coated donor beads and nickel chelate acceptor beads are added. If the protein and peptide interact, the beads come into proximity, producing a luminescent signal.
  - **Measurement:** The luminescence signal is measured. **PFI-1**'s inhibition disrupts the protein-peptide interaction, reducing the signal. The IC50 value is calculated from the dose-response curve [4].

## Isothermal Titration Calorimetry (ITC) for Binding Affinity

**ITC** directly measures the binding affinity (KD) and thermodynamics of the interaction by detecting the heat released or absorbed during binding [2] [4].

- **Typical Workflow:**
  - **Sample Preparation:** **PFI-1** is placed in the syringe, and the BRD4 bromodomain protein is in the sample cell.
  - **Titration:** The ligand (**PFI-1**) is injected step-by-step into the protein solution.
  - **Measurement:** The instrument measures the heat change after each injection. From this data, the binding constant (KD), enthalpy ( $\Delta H$ ), and entropy ( $\Delta S$ ) can be directly calculated [2].

## Molecular Mechanism and Selectivity

**PFI-1** functions as an **acetyl-lysine (Kac) mimetic**. It occupies the conserved acetyl-lysine binding pocket in the bromodomain [2]. The quinazolinone core of **PFI-1** is critical, as its carbonyl and nitrogen atoms form

hydrogen bonds with a conserved asparagine residue (Asn-140 in BRD4 BD1) [1]. The surrounding hydrophobic residues (e.g., Val-87, Leu-94, Ile-146) create a hydrophobic pocket that accommodates the inhibitor [1] [5].

The diagram below illustrates this binding mode and the downstream transcriptional effects of BRD4 inhibition.

## Comparison with Other BET Inhibitors

For context, here is a brief comparison of **PFI-1** with two other well-characterized BET inhibitors.

Inhibitor	Primary Target & Potency	Key Characteristics & Notes
<b>PFI-1</b>   BRD4 BD1 (IC50 = 0.22 $\mu$ M) [1]   • <b>Selective BET family inhibitor</b> • Quinazolinone-based chemical scaffold [2]     <b>JQ1</b>   BRD4 BD1 (IC50 in nanomolar range) [5] [6]   • <b>Pan-BET family inhibitor</b> (prototypical) • Triazolothienodiazepine-based scaffold [6]     <b>I-BET151 (GSK1210151A)</b>   BET Bromodomains [2] [5]   • <b>Pan-BET family inhibitor</b> • Demonstrated efficacy in leukemia models [2] • Half-life: ~4.3 h (oral in rats); Bioavailability: ~60% [7]		

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## References

1. Development of BRD inhibitors as anti-inflammatory agents and... 4 [pmc.ncbi.nlm.nih.gov]
2. PFI-1 – A highly Selective Protein Interaction Inhibitor ... [pmc.ncbi.nlm.nih.gov]
3. PFI-1 (PF-6405761) | Epigenetic Reader Domain inhibitor [selleckchem.com]
4. PFI-1 Selective chemical probe for BET Bromodomains [thesgc.org]
5. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions ... [pmc.ncbi.nlm.nih.gov]

6. Computational discovery of BRD4 inhibitors for ... [nature.com]

7. Development and Validation of an HPLC-MS/MS Method ... [pubmed.ncbi.nlm.nih.gov]

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